molecular formula C17H14ClN3O3 B3004417 2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952849-83-1

2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3004417
CAS RN: 952849-83-1
M. Wt: 343.77
InChI Key: DIOZIWNQWFHAQM-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenoxy and p-tolyl groups suggests that the compound may have interesting chemical and biological properties, potentially including antibacterial and anticancer activities as indicated by similar structures studied in the provided papers .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the use of 4-chlorophenoxyacetic acid as a precursor. The process includes esterification, treatment with hydrazine hydrate to yield an acetohydrazide, followed by a ring closure reaction to form the 1,3,4-oxadiazole core. Subsequent substitution reactions introduce various N-substituted groups to create a diverse array of compounds . These synthetic routes are crucial for the development of compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution patterns on the ring, such as the 4-chlorophenoxy and p-tolyl groups, can significantly influence the compound's molecular geometry and, consequently, its biological activity. Crystallographic studies of similar compounds have revealed intricate networks of hydrogen bonds and other non-covalent interactions that stabilize their solid-state structures .

Chemical Reactions Analysis

Compounds containing the 1,3,4-oxadiazole moiety can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring and the substituents attached to it. These reactions can include further substitutions, cyclizations, and interactions with biological macromolecules. The reactivity of these compounds is often explored in the context of their biological activities, such as antibacterial and anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and oxygen can affect the compound's polarity, solubility, and stability. Spectroscopic methods such as IR, NMR, and mass spectrometry are typically used to characterize these compounds and confirm their structures. The biological activities of these compounds are often correlated with their chemical properties, as seen in studies where synthesized derivatives exhibit significant antibacterial and anticancer activities .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-2-4-12(5-3-11)16-20-21-17(24-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZIWNQWFHAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

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